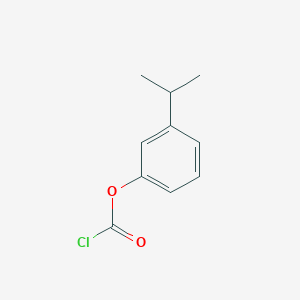
3-Isopropylphenyl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropylphenyl carbonochloridate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenyl carbonochloridate, where the phenyl ring is substituted with an isopropyl group at the third position. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 3-Isopropylphenyl carbonochloridate can be synthesized through the reaction of 3-isopropylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{3-Isopropylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous addition of phosgene to a solution of 3-isopropylphenol in an inert solvent, such as toluene, under controlled temperature conditions. The reaction mixture is then purified through distillation to obtain the desired product.
化学反应分析
Types of Reactions: 3-Isopropylphenyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl carbon in this compound is highly electrophilic, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of carbamates, esters, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-isopropylphenol and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates.
Alcohols: React to form esters.
Thiols: React to form thiocarbonates.
Major Products:
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
科学研究应用
3-Isopropylphenyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through carbamate formation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
作用机制
The mechanism of action of 3-isopropylphenyl carbonochloridate involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of carbamates, esters, and thiocarbonates, which have diverse applications in different fields.
相似化合物的比较
Phenyl carbonochloridate: Lacks the isopropyl group, making it less sterically hindered.
Benzyl carbonochloridate: Contains a benzyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 3-Isopropylphenyl carbonochloridate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs.
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
(3-propan-2-ylphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3 |
InChI 键 |
CCEZRCFZNXFCJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)

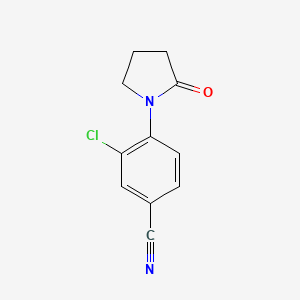


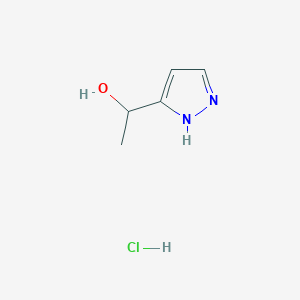
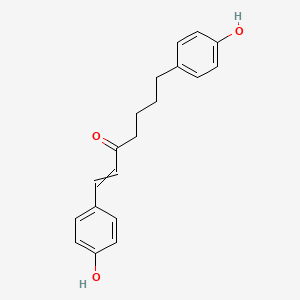
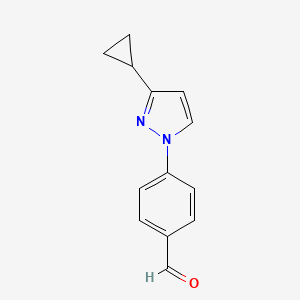

![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)

![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
